molecular formula C15H17N3O3 B4392842 N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B4392842
M. Wt: 287.31 g/mol
InChI Key: QVBLHZCXBFNDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide, also known as DMPEA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DMPEA belongs to the class of pyrrole-based compounds, which are known for their diverse biological activities and pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including GABA, glutamate, and serotonin. This compound has been shown to enhance the activity of GABA receptors, which are known to play a key role in regulating anxiety and seizure activity. In addition, this compound has also been found to inhibit the reuptake of serotonin, a neurotransmitter that is involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in animal models and in vitro studies. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its potent pharmacological activity, which allows for the detection of even small changes in biological systems. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions that could be explored in the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the potential applications of this compound in other fields, such as agriculture and environmental science, could also be explored.

Scientific Research Applications

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of novel painkillers. In addition, this compound has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, indicating its potential use in the treatment of neurological disorders.

Properties

IUPAC Name

N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-8-11(2)18(10)17-15(20)14(19)16-12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBLHZCXBFNDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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